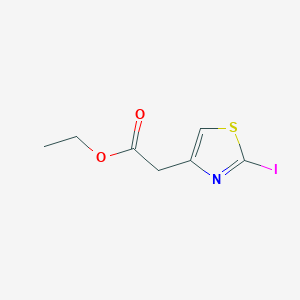

Ethyl 2-(2-iodo-1,3-thiazol-4-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-iodo-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2S/c1-2-11-6(10)3-5-4-12-7(8)9-5/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMDGOFLCZMJCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 2 Iodo 1,3 Thiazol 4 Yl Acetate

Synthesis from Precursor Thiazoles

A common and direct route to Ethyl 2-(2-iodo-1,3-thiazol-4-yl)acetate involves the chemical modification of a pre-synthesized thiazole (B1198619) ring, particularly those substituted at the C-2 position. This approach leverages well-established reactions to introduce the iodine atom onto the heterocyclic core.

Conversion from Amino-Substituted Thiazoles (e.g., Sandmeyer-type Reactions utilizing NaNO₂ and KI)

The Sandmeyer reaction is a well-established method for converting an aromatic or heteroaromatic amino group into a variety of functional groups, including halogens, via a diazonium salt intermediate. nih.govmnstate.edu The synthesis of this compound can be efficiently achieved from its 2-amino precursor, Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate.

The reaction proceeds in two main steps. First, the 2-amino group of the thiazole is diazotized, typically using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as sulfuric or hydrochloric acid, at low temperatures (0–5 °C) to form the unstable diazonium salt. In the second step, this intermediate is treated with a source of iodide, most commonly potassium iodide (KI), which displaces the diazonium group to yield the 2-iodo-substituted thiazole. While traditionally copper salts are catalysts in Sandmeyer reactions, the iodination is often successfully carried out without a copper catalyst. nih.gov

A generalized reaction scheme is as follows:

Step 1 (Diazotization): Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is dissolved in an aqueous acidic solution and cooled. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt.

Step 2 (Iodination): An aqueous solution of potassium iodide is added to the diazonium salt solution, often with gentle warming, to facilitate the substitution and release of nitrogen gas.

Table 1: Representative Conditions for Sandmeyer-type Iodination of 2-Aminothiazole (B372263) Derivatives

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|

Note: The data in this table is representative of Sandmeyer-type iodination reactions on similar 2-aminothiazole substrates and serves to illustrate typical reaction conditions and yields.

Transformations from other Halogenated or Substituted Thiazoles at the C-2 Position

Another viable synthetic route is the transformation of other halogenated thiazoles, such as 2-bromo or 2-chloro derivatives, into the desired 2-iodo compound. This is typically achieved through a halogen exchange reaction, most notably the Finkelstein reaction. wikipedia.orgbyjus.com This nucleophilic substitution reaction involves treating the 2-halo-thiazole with an excess of an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent. iitk.ac.in

The success of the Finkelstein reaction is often driven by Le Chatelier's principle. For instance, using sodium iodide in acetone (B3395972) is effective because the resulting sodium chloride or sodium bromide is insoluble in acetone and precipitates out of the reaction mixture, thus driving the equilibrium towards the formation of the iodo-substituted product. byjus.com For aromatic and heteroaromatic systems, which are generally less reactive in SN2 type reactions, the aromatic Finkelstein reaction may require a catalyst, such as copper(I) iodide, often in combination with a ligand. wikipedia.org

Table 2: Illustrative Conditions for Halogen Exchange on 2-Halothiazoles

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Ethyl 2-bromo-1,3-thiazole-4-carboxylate | NaI | Acetone | Reflux | High |

| 2-Chloro-4-phenylthiazole | KI, CuI | DMF | 120-150 | Moderate |

Note: This table presents generalized conditions for the Finkelstein reaction on analogous 2-halothiazole systems.

De Novo Construction of the Thiazole Ring with Integrated Iodo-Substitution

An alternative to modifying a pre-formed thiazole is the construction of the heterocyclic ring itself in a manner that incorporates the iodine atom at the C-2 position from the outset. These methods build the thiazole core from acyclic precursors.

Hantzsch-type Condensations and Modified Approaches Incorporating Iodo-Precursors

The Hantzsch thiazole synthesis is a cornerstone in heterocyclic chemistry, traditionally involving the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com To synthesize this compound via this method, a modification is required where one of the precursors contains the iodo-functionality.

One plausible approach involves the reaction of ethyl 4-bromo-3-oxobutanoate with an iodo-thioamide, though iodo-thioamides are not commonly available. A more practical modification of the Hantzsch synthesis for preparing 2-halothiazoles involves a one-pot reaction of a ketone, a thiourea (B124793), and a halogen source. For the synthesis of the target compound, this could involve the reaction of ethyl 3-oxobutanoate with thiourea and an iodinating agent.

Recent advancements have led to one-pot syntheses of 2-aminothiazoles from ketones, thiourea, and iodine, where an α-iodoketone is generated in situ. researchgate.netresearchgate.net A similar strategy could potentially be adapted for the direct synthesis of 2-iodothiazoles.

Cyclization Reactions Utilizing Exogenous Iodine Sources

Modern synthetic methods increasingly utilize iodine-mediated cyclization reactions to construct heterocyclic rings. nih.gov These reactions often proceed through an electrophilic iodination of a suitable acyclic precursor, which then undergoes an intramolecular cyclization.

For the synthesis of this compound, a hypothetical precursor could be designed to undergo such a cyclization. For instance, a suitably functionalized thio-enamine or a related substrate could be treated with molecular iodine (I₂) or another electrophilic iodine source. The iodine would act as both an electrophile to initiate the cyclization and as the source of the C-2 iodo-substituent. Such reactions often provide a high degree of atom economy and can be performed under mild conditions. acs.org

Optimization of Reaction Conditions and Yield Enhancement in the Synthesis of this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, regardless of the synthetic route chosen. Key parameters that are typically varied include temperature, solvent, reaction time, and the stoichiometry of reagents.

For the Sandmeyer-type reaction , optimization may involve:

Temperature Control: Maintaining a low temperature (0-5 °C) during diazotization is critical to prevent the premature decomposition of the diazonium salt. The temperature of the subsequent iodination step can be varied to find the optimal balance between reaction rate and product stability.

Choice of Iodide Source: While KI is common, other iodide sources could be explored for improved solubility or reactivity.

In the case of halogen exchange reactions , key optimization parameters include:

Solvent Choice: The solvent plays a crucial role in the Finkelstein reaction by influencing the solubility of the halide salts. wikipedia.org A range of polar aprotic solvents such as acetone, DMF, and acetonitrile (B52724) can be screened.

Catalyst System: For less reactive aryl halides, screening different copper catalysts and ligands, as well as their concentrations, is essential for achieving high conversion.

Reaction Temperature and Time: These parameters are interdependent and need to be optimized to ensure the reaction goes to completion without significant decomposition of the product.

For de novo synthesis methods like the Hantzsch condensation, optimization would focus on:

Stoichiometry: The molar ratios of the condensing partners can be adjusted to maximize the yield of the desired product and minimize side reactions.

Catalyst: In catalyzed versions of the Hantzsch synthesis, the choice and loading of the catalyst are critical.

Reaction Conditions: Temperature, solvent, and reaction time are all important variables that can be fine-tuned to improve the efficiency of the cyclization.

A systematic approach to optimization, such as a design of experiments (DoE) methodology, can be employed to efficiently explore the parameter space and identify the optimal conditions for the synthesis of this compound.

Catalytic Systems and Reagent Selection for Iodination and Cyclization

The successful synthesis of this compound hinges on the careful selection of catalytic systems and reagents for both the cyclization (thiazole ring formation) and the subsequent iodination.

The primary route for constructing the thiazole-4-yl-acetate backbone is the Hantzsch thiazole synthesis . This method involves the condensation of an α-haloketone with a thioamide. For the target molecule, the key precursors are typically a thiourea derivative and an ethyl 4-haloacetoacetate, such as ethyl 4-chloroacetoacetate or ethyl bromopyruvate. The reaction cyclizes to form the corresponding Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate. While this reaction can proceed without a catalyst, often under reflux in a suitable solvent like ethanol (B145695), various catalytic systems can be employed to improve efficiency. mdpi.comscispace.com Acid catalysts are sometimes used to promote the condensation and cyclization steps. nih.gov More contemporary approaches have also explored the use of molecular iodine as a catalyst for Hantzsch-type syntheses, which can offer mild reaction conditions and rapid formation of the 2-aminothiazole products. scispace.com

Once the Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate intermediate is formed, the next critical step is the introduction of the iodine atom at the 2-position. The Sandmeyer reaction is a well-established and widely used method for this transformation. nih.govorganic-chemistry.org This reaction involves the diazotization of the 2-amino group, followed by the substitution of the resulting diazonium salt with an iodide.

Key reagents for the Sandmeyer iodination include:

Diazotizing agents: Sodium nitrite (NaNO₂) in the presence of a strong acid (like sulfuric acid or hydrochloric acid) is commonly used to convert the 2-amino group into a diazonium salt. acs.org Organic nitrites, such as n-butyl nitrite or isoamyl nitrite, in a suitable organic solvent are also effective. nih.gov

Iodide source: Potassium iodide (KI) is a frequent choice and can often effect the substitution without the need for a metal catalyst. organic-chemistry.org

Catalysts: Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), are classic Sandmeyer catalysts that facilitate the decomposition of the diazonium salt and the introduction of the halide. nih.govorganic-chemistry.org The choice of copper catalyst can be critical, with CuBr sometimes being used even for iodination, and temperature control playing a significant role in the reaction's success. nih.gov

The selection between a copper-catalyzed or a catalyst-free iodination depends on the specific substrate and desired reaction conditions. While copper catalysis is a hallmark of the Sandmeyer reaction, iodinations are often efficient with just an iodide salt due to the high nucleophilicity of the iodide ion. organic-chemistry.org

Table 1: Reagents and Catalysts in the Synthesis of Functionalized Thiazoles

| Step | Reaction Type | Key Reagents | Catalyst Examples |

|---|---|---|---|

| 1. Cyclization | Hantzsch Synthesis | Ethyl 4-haloacetoacetate, Thiourea | None (thermal), Acid catalysts, Molecular Iodine scispace.com |

| 2. Iodination | Sandmeyer Reaction | 2-Aminothiazole precursor, NaNO₂/Acid or Alkyl Nitrite, KI/CuI | Copper(I) Halides (e.g., CuBr, CuI) nih.govorganic-chemistry.org |

Solvent Effects and Temperature Control for Improved Reaction Efficiency

The efficiency, yield, and purity of the final product in the synthesis of this compound are profoundly influenced by the choice of solvent and precise temperature control during both the Hantzsch cyclization and the Sandmeyer iodination.

For the Hantzsch thiazole synthesis , the solvent choice impacts reagent solubility and reaction rate. Protic solvents like ethanol and methanol (B129727) are commonly used and often require heating to reflux to drive the reaction to completion. mdpi.comfarmaciajournal.com More recent "green" chemistry approaches have utilized polyethylene (B3416737) glycol (PEG-400) as a solvent, which can be recyclable and provide good yields. rsc.org In some cases, solvent-free conditions, where the reactants are ground together, have been shown to be highly efficient, leading to faster reactions and simpler work-ups. scispace.comresearchgate.net Temperature in the Hantzsch synthesis is also a key parameter; while many procedures use elevated temperatures (reflux), some modern catalytic methods can be performed at lower temperatures. mdpi.comnih.gov

Temperature control is especially critical during the Sandmeyer reaction . The initial diazotization step must be carried out at low temperatures, typically between 0 and 5 °C, to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures. reddit.com Once the diazonium salt is formed, the subsequent iodination step may require careful temperature management. The reaction temperature can influence the rate of reaction and the formation of byproducts. For instance, in the halogenation of 2-aminothiazoles, temperature has been shown to be a vital factor in achieving the desired monohalogenated product over dihalogenated ones. nih.gov A reaction might be initiated at a low temperature and then gently warmed to ensure complete conversion. nih.gov

The choice of solvent for the Sandmeyer reaction is also important. Acetonitrile is a common solvent for this transformation when using organic nitrites for diazotization. nih.gov The solvent must be compatible with the reagents and intermediates and allow for effective temperature control. For classical Sandmeyer reactions involving aqueous acids, water is the primary solvent for the diazotization step.

Table 2: Impact of Solvents and Temperature on Reaction Steps

| Reaction Step | Parameter | Common Solvents | Typical Temperature Range | Effects on Efficiency |

|---|---|---|---|---|

| Hantzsch Cyclization | Solvent | Ethanol, Methanol, PEG-400 mdpi.comrsc.org | Room Temperature to Reflux | Affects reaction rate and yield; solvent-free methods can be faster. researchgate.net |

| Sandmeyer Iodination | Temperature | Acetonitrile, Water nih.gov | 0-5 °C (Diazotization), 25-65 °C (Iodination) nih.gov | Crucial for diazonium salt stability and preventing side reactions. reddit.com |

Scalability Considerations in the Synthesis of this compound for Research Applications

When synthesizing this compound for research purposes, where gram-scale quantities are often required, several scalability factors must be considered to ensure safety, efficiency, and reproducibility.

The Hantzsch thiazole synthesis is generally considered a robust and scalable reaction. However, on a larger scale, exothermic reactions can become a concern, necessitating careful control of reagent addition and temperature. The use of flow chemistry in microreactors has been explored for Hantzsch syntheses, offering excellent temperature control and improved safety for heated reactions. researchgate.net Automated multi-step continuous flow synthesis has also been demonstrated for complex thiazole derivatives, highlighting the potential for safe and efficient scale-up of sequential reactions like the Hantzsch synthesis. nih.gov

The Sandmeyer reaction , while synthetically valuable, presents significant scalability challenges, primarily due to the thermal instability of the diazonium salt intermediate. acs.org On a larger scale, the accumulation of this potentially explosive intermediate is a major safety hazard. Furthermore, the decomposition of the diazonium salt is often exothermic and can lead to a runaway reaction if not properly controlled. The evolution of nitrogen gas also needs to be managed safely. To address these issues, continuous flow reactors are increasingly being adopted for Sandmeyer reactions. researchgate.net This technology allows for the in-situ generation and immediate consumption of the diazonium salt in a small, well-controlled reaction volume, thus minimizing the risk of accumulation and improving heat management. nih.gov Scalable Sandmeyer processes have been developed that can produce kilograms of product, demonstrating the feasibility of this approach for larger-scale research applications. acs.org

For a multi-step synthesis of a functionalized molecule like this compound, considerations for scalability include:

Purification: Isolation and purification of intermediates and the final product can become more challenging on a larger scale. Crystallization is often preferred over chromatography for purification at scale.

Reagent Handling: The safe handling of potentially hazardous reagents, such as α-haloketones and strong acids, is paramount.

Process Control: Implementing robust process controls for temperature, addition rates, and mixing is crucial for consistent results and safety.

By carefully selecting reagents and conditions, and potentially utilizing modern technologies like flow chemistry, the synthesis of this compound can be effectively scaled to meet the demands of research applications.

Reactivity and Mechanistic Investigations of Ethyl 2 2 Iodo 1,3 Thiazol 4 Yl Acetate

Palladium-Catalyzed Cross-Coupling Reactions at the C-2 Iodine Moiety

The iodine atom at the C-2 position of the thiazole (B1198619) ring is the most reactive site for palladium-catalyzed cross-coupling reactions. The C-I bond readily undergoes oxidative addition to a palladium(0) complex, initiating the catalytic cycle. This high reactivity is a consequence of both the inherent lability of the C-I bond and the electron-deficient character of the C-2 position of the thiazole ring. This makes Ethyl 2-(2-iodo-1,3-thiazol-4-yl)acetate an excellent substrate for a variety of powerful bond-forming methodologies.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wuxiapptec.comchemrxiv.org For this compound, the C-2 iodo group serves as the electrophilic partner. The reaction mechanism involves the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the 2-aryl- or 2-alkyl-thiazole product and regenerate the Pd(0) catalyst. nih.gov This reaction is highly versatile due to the commercial availability of a vast array of boronic acids and its tolerance for various functional groups. arkat-usa.org

Illustrative conditions for Suzuki-Miyaura coupling on a related 2-halothiazole substrate are presented below.

Table 1: Illustrative Suzuki-Miyaura Coupling of a 2-Iodoheterocycle| Boronic Acid Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | ~95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 100 | ~92 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | - | Cs₂CO₃ | DME | 80 | ~88 |

Sonogashira Coupling for Terminal Alkyne Introductions

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org The catalytic cycle is believed to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to the Pd(II) complex formed after oxidative addition of the C-I bond. Reductive elimination then furnishes the 2-alkynylthiazole product. scirp.org This method provides a direct route to conjugated enyne systems and functionalized alkynes, which are valuable intermediates in organic synthesis. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. libretexts.org

Representative conditions for the Sonogashira coupling of a related aryl iodide are shown in the table below.

Table 2: Illustrative Sonogashira Coupling of an Aryl Iodide| Terminal Alkyne Partner | Palladium Catalyst | Copper(I) Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 100 | ~96 |

| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | i-Pr₂NH | Toluene | 60 | ~91 |

| 1-Heptyne | Pd(PPh₃)₄ | CuI | Piperidine | THF | 25 | ~89 |

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope, including primary and secondary amines, and its operational simplicity compared to classical methods. The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to give the aminated product. wuxiapptec.comwikipedia.org The choice of ligand is crucial for the efficiency of this reaction, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed. libretexts.org For this compound, this reaction would yield various 2-aminothiazole (B372263) derivatives.

General conditions for the Buchwald-Hartwig amination of a related aryl iodide are provided below.

Table 3: Illustrative Buchwald-Hartwig Amination of an Aryl Iodide| Amine Partner | Palladium Pre-catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Aniline | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80 | ~90 |

| Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | ~94 |

| Benzylamine | [Pd(cinnamyl)Cl]₂ | t-BuBrettPhos | K₃PO₄ | t-Amyl alcohol | 110 | ~85 |

Nucleophilic Substitutions Involving the Iodine and Potential Ring-Opening Reactions

Direct nucleophilic aromatic substitution (SNAr) of the iodine at the C-2 position is a plausible, though often less efficient, alternative to metal-catalyzed reactions. The thiazole ring is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur atoms, which can stabilize the negative charge in the intermediate (Meisenheimer complex) formed upon nucleophilic attack. This effect is most pronounced at the C-2 position.

Strong nucleophiles such as alkoxides or thiolates could potentially displace the iodide. youtube.com However, these reactions often require harsh conditions (high temperatures and strong bases) which may not be compatible with the ethyl acetate (B1210297) functionality. For the introduction of amino groups, Buchwald-Hartwig amination is generally superior in terms of yield and functional group tolerance. libretexts.org

The thiazole ring itself is a stable aromatic system and is generally resistant to ring-opening reactions under standard nucleophilic substitution conditions. Cleavage of the ring typically requires specific reagents or more drastic conditions, such as treatment with powerful reducing agents or certain organometallic reagents that can coordinate to the heteroatoms and facilitate ring cleavage.

Electrophilic Aromatic Substitution Patterns on the Thiazole Ring

The thiazole ring is considered an electron-deficient aromatic system, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than electron-rich rings like benzene (B151609) or pyrrole. pharmaguideline.com The heteroatoms withdraw electron density from the ring carbons, deactivating them towards attack by electrophiles.

In this compound, the C-2 and C-4 positions are already substituted. The only available position for substitution is C-5. Based on resonance structures, the C-5 position is the most electron-rich carbon in the thiazole nucleus and is therefore the preferred site for electrophilic attack, should the reaction proceed. pharmaguideline.com

Transformations of the Ethyl Acetate Side Chain

The ethyl acetate group at the C-4 position is a versatile functional group that can undergo a variety of well-established transformations without affecting the iodo-thiazole core, provided the reaction conditions are chosen carefully.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-(2-iodo-1,3-thiazol-4-yl)acetic acid. This transformation can be achieved under either acidic (e.g., aqueous HCl or H₂SO₄) or basic (e.g., aqueous NaOH or KOH followed by acidic workup) conditions. vernier.comvedantu.comresearchgate.netyoutube.comstackexchange.com Basic hydrolysis (saponification) is typically irreversible and often proceeds in high yield. vernier.com

Amidation: The ester can be converted directly to an amide through aminolysis, which involves heating the ester with a primary or secondary amine. This reaction can be slow and often requires high temperatures or the use of a catalyst. mdpi.com A more common two-step approach involves first hydrolyzing the ester to the carboxylic acid, followed by activation (e.g., conversion to an acid chloride or using a peptide coupling reagent like DCC or EDC) and reaction with the desired amine.

Reduction: The ester functionality can be reduced to a primary alcohol, 2-(2-iodo-1,3-thiazol-4-yl)ethanol. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF or diethyl ether are typically required for this transformation. The reaction must be followed by an aqueous workup to protonate the resulting alkoxide. Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.

Ester Hydrolysis to Carboxylic Acid and Subsequent Amidation or Esterification

The ester moiety in this compound can be readily hydrolyzed to the corresponding carboxylic acid, 2-(2-iodo-1,3-thiazol-4-yl)acetic acid. This transformation is a cornerstone for further functionalization, providing a versatile intermediate for the synthesis of amides and other esters.

The hydrolysis is typically carried out under basic conditions, for example, by treatment with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. The resulting carboxylic acid can then be coupled with various amines to form amides or re-esterified with different alcohols.

Table 1: Representative Conditions for Ester Hydrolysis and Subsequent Amidation

| Step | Reagents and Conditions | Product | Yield (%) |

| Hydrolysis | 1. NaOH (aq), EtOH, rt | 2-(2-iodo-1,3-thiazol-4-yl)acetic acid | Not Reported |

| 2. HCl (aq) | |||

| Amidation | Amine, Coupling Agent (e.g., HATU, HOBt, EDCI), Base (e.g., DIPEA), Solvent (e.g., DMF) | N-substituted-2-(2-iodo-1,3-thiazol-4-yl)acetamide | Varies |

The amidation of 2-(2-iodo-1,3-thiazol-4-yl)acetic acid is typically achieved using standard peptide coupling reagents to activate the carboxylic acid. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) are commonly employed in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of the amide bond.

Similarly, the carboxylic acid can undergo Fischer esterification by reacting with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield different ester derivatives.

Reduction to Corresponding Alcohol and Further Functionalization

The ester group of this compound can be reduced to the corresponding primary alcohol, 2-(2-iodo-1,3-thiazol-4-yl)ethanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH4). reddit.commasterorganicchemistry.comlibretexts.org Weaker reducing agents like sodium borohydride are generally not effective for the reduction of esters. libretexts.org

The reduction with LiAlH4 is usually performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and requires a subsequent aqueous workup to neutralize the reaction mixture and liberate the alcohol product. reddit.commasterorganicchemistry.com

Table 2: General Conditions for the Reduction of Esters to Alcohols

| Reagent | Solvent | Temperature | Product |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or THF | 0 °C to reflux | 2-(2-iodo-1,3-thiazol-4-yl)ethanol |

The resulting alcohol, 2-(2-iodo-1,3-thiazol-4-yl)ethanol, is a valuable intermediate that can undergo further functionalization. For instance, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Alternatively, it can be oxidized to the corresponding aldehyde.

Chemo- and Regioselective Reactions of this compound

The presence of a carbon-iodine bond at the 2-position of the thiazole ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are highly chemo- and regioselective, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds specifically at the C2-position of the thiazole ring. The C-I bond is significantly more reactive in such transformations compared to other potential reaction sites within the molecule.

Commonly employed cross-coupling reactions include the Suzuki, Sonogashira, and Heck reactions.

Suzuki Coupling: This reaction involves the coupling of the 2-iodothiazole (B1589636) derivative with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl and vinyl-thiazole structures.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 2-iodothiazole and a terminal alkyne. It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base.

Heck Coupling: In the Heck reaction, the 2-iodothiazole is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

The regioselectivity of these reactions is dictated by the higher reactivity of the C-I bond towards oxidative addition to the palladium(0) catalyst compared to other C-H or C-S bonds in the molecule.

Table 3: Overview of Potential Chemo- and Regioselective Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(0) catalyst, Base | 2-Aryl/Vinyl-thiazole derivative |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-thiazole derivative |

| Heck Coupling | Alkene | Pd(0) catalyst, Base | 2-Alkenyl-thiazole derivative |

This table represents potential applications based on the known reactivity of 2-iodothiazoles in palladium-catalyzed reactions. Specific experimental data for this compound was not found in the searched literature.

These chemo- and regioselective transformations highlight the utility of this compound as a versatile platform for the synthesis of a wide array of functionalized thiazole derivatives.

Design, Synthesis, and Structural Reactivity Relationship Studies of Analogues and Derivatives of Ethyl 2 2 Iodo 1,3 Thiazol 4 Yl Acetate

Systemic Structural Variations at the Thiazole (B1198619) C-2 Position via Cross-Coupling and Functional Group Interconversion

The C-2 iodo-substituent on the thiazole ring is a key functional handle for introducing molecular diversity. This position is highly activated towards a variety of metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions are commonly employed to substitute the iodo group with a wide range of functionalities. For instance, Suzuki coupling with various arylboronic acids introduces diverse aryl groups at the C-2 position. Sonogashira coupling with terminal alkynes yields 2-alkynylthiazole derivatives. Similarly, Heck and Stille couplings can be utilized to append vinyl and organotin moieties, respectively. These reactions provide a powerful platform for systematically varying the steric and electronic properties of the C-2 substituent.

Functional Group Interconversion: Beyond cross-coupling, the iodo group can be transformed through various functional group interconversions (FGIs). imperial.ac.ukslideshare.netvanderbilt.educompoundchem.com Nucleophilic aromatic substitution can replace the iodine with amines, alkoxides, or thiolates, although this often requires harsh conditions or specific activation. The iodo group can also be converted into a lithium or magnesium species via metal-halogen exchange, creating a nucleophilic C-2 position that can react with a range of electrophiles. This two-step process significantly broadens the scope of accessible C-2 substituted analogues.

| Reaction Type | Coupling Partner | Catalyst/Conditions | Resulting C-2 Substituent |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | Aryl (e.g., Phenyl, Pyridyl) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl (e.g., -C≡C-Ph) |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | Vinyl (e.g., -CH=CH-Ph) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOtBu | Amino (-NR₂) |

Modifications of the C-4 Acetate (B1210297) Side Chain, including Homologues and Heteroatom Substitutions

The ester functionality of the C-4 acetate side chain is a prime site for modification, allowing for the introduction of various functional groups and the extension of the side chain.

Ester Transformations: The ethyl ester can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 2-(2-iodo-1,3-thiazol-4-yl)acetic acid. biosynth.comgoogle.com This acid serves as a crucial intermediate for forming amides via coupling with various amines, catalyzed by reagents like HCTU or EDC. nih.gov Reduction of the ester using reducing agents such as lithium aluminum hydride (LiAlH₄) affords the corresponding primary alcohol, 2-(2-iodo-1,3-thiazol-4-yl)ethanol.

Homologation: Chain extension, or homologation, of the acetate side chain can be achieved through multi-step sequences. For example, the Arndt-Eistert reaction can be used to convert the carboxylic acid derivative into its next higher homologue, a propionate (B1217596) derivative. vanderbilt.edu This involves converting the acid to an acyl chloride, followed by reaction with diazomethane (B1218177) and subsequent Wolff rearrangement.

Heteroatom Substitution: Introducing heteroatoms into the side chain can significantly alter the molecule's properties. For instance, the α-carbon of the acetate can be halogenated and subsequently substituted with nucleophiles like azides or amines to introduce nitrogen. The synthesis of 2-amino-4-thiazolidinones from α-halo carboxylic acid derivatives and thiourea (B124793) represents a related transformation where a heteroatom is incorporated into a newly formed ring system connected to the main thiazole core. researchgate.net

| Reaction | Reagents | Product Functional Group | Example Product |

|---|---|---|---|

| Hydrolysis | NaOH(aq), then H₃O⁺ | Carboxylic Acid | 2-(2-Iodo-1,3-thiazol-4-yl)acetic acid |

| Amidation | R₂NH, HCTU, DIEA | Amide | N,N-Dialkyl-2-(2-iodo-1,3-thiazol-4-yl)acetamide |

| Reduction | LiAlH₄, THF | Primary Alcohol | 2-(2-Iodo-1,3-thiazol-4-yl)ethanol |

| Arndt-Eistert Homologation | 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O | Homologous Carboxylic Acid | 3-(2-Iodo-1,3-thiazol-4-yl)propanoic acid |

Formation of Thiazole-Containing Hybrid Molecules and Fused Ring Systems Incorporating the Core Structure

The core structure of ethyl 2-(2-iodo-1,3-thiazol-4-yl)acetate is an excellent building block for constructing larger, more complex molecular architectures, including hybrid molecules and fused heterocyclic systems. chemrj.org

Hybrid Molecules: Hybrid molecules are created by covalently linking the thiazole core to other distinct pharmacophores or molecular scaffolds. chemrj.orgsemanticscholar.org For example, after converting the C-4 ester to a carboxylic acid, it can be coupled with an amino-containing molecule (e.g., another heterocycle, an amino acid) to form a larger amide-linked hybrid. nih.gov Similarly, the C-2 iodo group can be used in cross-coupling reactions to attach other complex fragments, such as pyrazole (B372694) or pyridine (B92270) moieties. chemrj.org These strategies are prevalent in medicinal chemistry for combining the beneficial properties of different molecular classes. chemrj.orgsemanticscholar.org

Fused Ring Systems: Intramolecular cyclization reactions are key to forming fused ring systems. researchgate.net For example, if a nucleophilic group is introduced at the C-2 position (e.g., an amine with a side chain) and an electrophilic center is generated on the C-4 acetate side chain, intramolecular cyclization can lead to the formation of a new ring fused to the thiazole. One common strategy involves the Hantzsch thiazole synthesis, which, while used to form the initial thiazole ring, provides a conceptual basis for how subsequent annulations can occur. chemrj.org Modifications can lead to the formation of systems like thiazolo[3,2-a]indoles or imidazo[2,1-b]thiazoles. mdpi.comresearchgate.net The synthesis of thiazolo[5,4-d]thiazoles from dithiooxamide (B146897) and aldehydes demonstrates a method for creating fused thiazole systems, highlighting the versatility of thiazole chemistry in building condensed heterocyclic structures. mdpi.com

Elucidation of Structure-Reactivity Relationships (SRR) through Analogous Compound Synthesis

The synthesis of a library of analogues based on the this compound scaffold is crucial for understanding structure-reactivity relationships (SRR) and structure-activity relationships (SAR). ijper.orgnih.govmdpi.com By systematically altering different parts of the molecule and observing the effect on chemical reactivity or biological activity, researchers can identify key structural features responsible for desired properties.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 2 Iodo 1,3 Thiazol 4 Yl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of Ethyl 2-(2-iodo-1,3-thiazol-4-yl)acetate are predicted to exhibit characteristic signals corresponding to the ethyl ester and the substituted thiazole (B1198619) moieties. The chemical shifts (δ) are influenced by the electronic environment of each nucleus. The iodine atom at the C-2 position of the thiazole ring, being electronegative and a heavy atom, is expected to significantly influence the chemical shifts of the adjacent ring carbons and protons.

In the ¹H NMR spectrum, the ethyl group will present as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), a result of spin-spin coupling. The methylene protons of the acetate (B1210297) group (-CH₂CO-) will appear as a singlet, and the lone proton on the thiazole ring (at C-5) will also be a singlet.

The ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbonyl carbon of the ester will be the most downfield signal. The carbons of the thiazole ring will have their shifts affected by the iodine and the acetate substituents. For a closely related compound, Ethyl 2-(2-aminothiazol-4-yl)acetate, specific chemical shifts have been reported, which can serve as a reference for estimating the shifts for the iodo-derivative. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Predicted values are based on the analysis of structurally similar compounds and general NMR principles.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Thiazole C2 | - | ~95-105 |

| Thiazole C4 | - | ~148-158 |

| Thiazole C5-H | ~7.0-7.5 (s, 1H) | ~115-125 |

| -CH₂-CO- | ~3.8-4.0 (s, 2H) | ~35-45 |

| C=O | - | ~168-172 |

| -O-CH₂- | ~4.1-4.3 (q, 2H) | ~60-65 |

| -CH₃ | ~1.2-1.4 (t, 3H) | ~13-15 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. rsc.orgscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹JCH). columbia.edu It would show cross-peaks connecting the signal for the C5-H to the C5 carbon, the acetate -CH₂- protons to their carbon, and the ethyl -CH₂- and -CH₃ protons to their respective carbons. This technique is invaluable for unambiguous carbon signal assignment. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (²JCH, ³JCH) between protons and carbons, which is key for piecing together the molecular skeleton. columbia.edubeilstein-journals.org Expected key correlations would include:

The acetate methylene protons showing a correlation to the ester carbonyl carbon (²JCH).

The acetate methylene protons showing correlations to the C4 and C5 carbons of the thiazole ring (²JCH and ³JCH, respectively), confirming the attachment of the side chain to the C4 position.

The thiazole C5-H proton showing correlations to the C4 and C2 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. While less critical for a relatively rigid structure like this, it could confirm the proximity of the acetate methylene protons to the thiazole ring proton. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on their functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show several characteristic absorption bands. tsijournals.com

C=O Stretch: A very strong and sharp absorption band is expected in the region of 1730-1750 cm⁻¹, which is characteristic of the carbonyl group in a saturated ester. libretexts.org

C-O Stretch: The C-O single bond stretches of the ester group will likely appear as two bands in the 1000-1300 cm⁻¹ region. libretexts.org

C-H Stretch: Aliphatic C-H stretching from the ethyl and acetate methylene groups would be observed just below 3000 cm⁻¹.

Thiazole Ring Vibrations: The C=C and C=N stretching vibrations of the thiazole ring are expected to produce bands in the 1400-1600 cm⁻¹ region. nih.gov

C-I Stretch: The carbon-iodine bond stretch typically appears in the far-infrared region, around 500-600 cm⁻¹, and may be weak.

Table 2: Predicted FT-IR Absorption Bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2850-3000 | Medium |

| C=O Stretch (Ester) | 1730-1750 | Strong |

| C=C, C=N Stretch (Thiazole) | 1400-1600 | Medium-Weak |

| C-O Stretch (Ester) | 1000-1300 | Strong |

| C-I Stretch | 500-600 | Weak-Medium |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides information complementary to FT-IR. While FT-IR measures absorption, Raman measures scattering. Symmetric vibrations and bonds involving heavy atoms often produce strong signals in Raman spectra. For this compound, the symmetric stretching vibrations of the thiazole ring and the C-S bond would be expected to be Raman active. Furthermore, the C-I bond vibration, which can be weak in the IR spectrum, may be more readily observed in the Raman spectrum. irdg.orgaps.org Studies on iodine-containing compounds have shown characteristic Raman peaks that are useful for identification. researchgate.netaps.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. acs.orgacs.org

The calculated exact mass of this compound (C₇H₈INO₂S) is 312.9320 g/mol . An HRMS measurement would be expected to confirm this molecular formula.

The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for this molecule would likely include:

Loss of the ethoxy radical: [M - •OCH₂CH₃]⁺

Loss of ethylene (B1197577) via McLafferty rearrangement: If sterically possible, though less likely for this structure.

Cleavage of the acetate side chain: Loss of •CH₂COOC₂H₅.

Loss of the iodine atom: [M - I]⁺

Formation of the acylium ion: [CH₃CO]⁺ at m/z 43 is a common fragment from ethyl esters. docbrown.info

Table 3: Predicted Fragments in the Mass Spectrum of this compound.

| m/z (Nominal) | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 313 | [C₇H₈INO₂S]⁺ | Molecular Ion (M⁺) |

| 268 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 186 | [M - I]⁺ | Loss of iodine radical |

| 140 | [C₄H₂NS-CH₂]⁺ | Cleavage of the ester group |

| 43 | [C₂H₃O]⁺ | Acylium ion from ester |

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

Following an extensive search of academic literature and crystallographic databases, no specific single-crystal X-ray diffraction data for this compound could be located. This indicates that the definitive solid-state structure of this particular compound has not yet been determined or publicly reported.

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical technique would provide invaluable information about the molecular geometry, bond lengths, bond angles, and torsion angles of this compound. Furthermore, analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds, halogen bonds involving the iodine atom, and other non-covalent forces that govern the supramolecular architecture in the solid state.

The conformational analysis, detailing the spatial orientation of the ethyl acetate substituent relative to the 2-iodothiazole (B1589636) ring, would be a key outcome of such a study. This includes the determination of the torsion angles around the C(4)-C(acetate) and subsequent bonds in the ethyl group, which are crucial for understanding the molecule's preferred shape in the solid state.

While experimental data for the target compound is unavailable, crystallographic studies on related thiazole derivatives offer insights into the structural motifs that might be anticipated. For instance, the planarity of the thiazole ring is a common feature, and the substituent at the C4 position often exhibits a specific rotational preference influenced by steric and electronic factors. The presence of the iodine atom at the C2 position would be expected to play a significant role in the crystal packing through potential halogen bonding interactions.

To provide a comprehensive analysis as requested, the acquisition of single crystals of this compound suitable for X-ray diffraction analysis would be the necessary next step. The resulting crystallographic data would allow for the creation of detailed tables summarizing crystal data and structure refinement parameters, selected bond lengths and angles, and key torsion angles, which are fundamental for a complete conformational analysis. Without such experimental data, any discussion on the definitive solid-state structure and conformation remains speculative.

Computational and Theoretical Investigations of Ethyl 2 2 Iodo 1,3 Thiazol 4 Yl Acetate

Electronic Structure and Molecular Orbital Theory (HOMO-LUMO Analysis) for Reactivity Insights

The electronic structure of ethyl 2-(2-iodo-1,3-thiazol-4-yl)acetate is fundamental to understanding its chemical behavior. Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity.

Density Functional Theory (DFT) calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are commonly used to determine the electronic properties of thiazole (B1198619) derivatives. researchgate.net For this compound, the HOMO is expected to be localized primarily on the thiazole ring, particularly on the sulfur and nitrogen atoms, which are the most electron-rich centers. The LUMO, in contrast, is anticipated to be distributed over the C=N bond and the ester carbonyl group, indicating these are the most likely sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For thiazole derivatives, this gap can be influenced by the nature of the substituents. The presence of the electron-withdrawing iodo group at the 2-position is expected to lower the energy of the LUMO, potentially narrowing the HOMO-LUMO gap and enhancing the molecule's electrophilicity.

Table 1: Calculated Electronic Properties of a Model Thiazole System

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap | 5.10 |

| Ionization Potential | 6.85 |

| Electron Affinity | 1.75 |

| Electronegativity | 4.30 |

| Chemical Hardness | 2.55 |

| Chemical Softness | 0.39 |

This is an interactive data table based on representative values for similar thiazole systems.

Reaction Pathway and Transition State Analysis through Quantum Chemical Methods for Mechanistic Elucidation

Quantum chemical methods are powerful tools for mapping out the potential energy surface of a reaction, allowing for the elucidation of reaction mechanisms. For reactions involving this compound, such as nucleophilic substitution at the 2-position or reactions at the acetate (B1210297) side chain, computational analysis can identify the most probable reaction pathways.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. Transition state theory can then be used to calculate reaction rates. For instance, in a substitution reaction where the iodo group is replaced, DFT calculations can model the approach of the nucleophile, the formation of a transient intermediate or transition state, and the departure of the iodide leaving group. The calculated activation energy for this process provides a quantitative measure of the reaction's feasibility. These theoretical models can be validated by comparing the predicted reaction outcomes and kinetics with experimental results.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can be used to confirm the structure of synthesized compounds and interpret experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts of this compound. semanticscholar.org These theoretical chemical shifts are generally in good agreement with experimental values, aiding in the assignment of complex spectra. semanticscholar.org

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an infrared (IR) spectrum. materialsciencejournal.org These calculations can help to assign specific vibrational modes, such as the C=O stretch of the ester, the C=N stretch of the thiazole ring, and the C-I stretch.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net The calculated maximum absorption wavelength (λmax) can provide insights into the electronic structure and conjugation within the molecule.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Thiazole Derivative

| Spectroscopic Technique | Calculated Value | Experimental Value |

|---|---|---|

| 1H NMR (δ, ppm) - CH2 | 4.15 | 4.20 |

| 13C NMR (δ, ppm) - C=O | 169.5 | 170.1 |

| IR (cm-1) - C=O stretch | 1735 | 1730 |

This is an interactive data table showing typical correlations between calculated and experimental data for similar compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the properties of a single molecule, molecular dynamics (MD) simulations provide insight into the behavior of a molecule over time and in the presence of other molecules, such as a solvent. researchgate.net

For this compound, MD simulations can be used to explore its conformational landscape. The ethyl acetate side chain has rotational freedom, and MD simulations can reveal the most stable conformations and the energy barriers between them. Furthermore, these simulations can model the intermolecular interactions between the thiazole derivative and solvent molecules, which can be crucial for understanding its solubility and reactivity in different media.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Synthesis

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity. By calculating a set of molecular descriptors (e.g., electronic, steric, and topological properties) for a series of related thiazole derivatives, a mathematical model can be developed to predict the reactivity of new, unsynthesized compounds.

For the synthesis of derivatives of this compound, a QSRR model could be used to predict the reaction rate or yield for a given set of reactants and conditions. This predictive capability can significantly accelerate the process of discovering new synthetic routes and optimizing reaction conditions, making the synthesis process more efficient and cost-effective.

Advanced Applications in Organic Synthesis and Medicinal Chemistry Intermediates

Role as a Versatile Building Block in the Construction of Complex Organic Molecules

The chemical structure of Ethyl 2-(2-iodo-1,3-thiazol-4-yl)acetate makes it an exceptionally versatile building block in organic synthesis. The C-I bond at the 2-position of the thiazole (B1198619) ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Sonogashira, Heck, and Stille couplings, are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide array of substituents at this position, including aryl, heteroaryl, alkyl, and alkynyl groups.

The ethyl acetate (B1210297) moiety at the 4-position provides another handle for chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups through standard peptide coupling or other derivatization reactions. Alternatively, the ester can be reduced to the corresponding alcohol, which can participate in a range of subsequent transformations. The combination of these two reactive sites on a stable heterocyclic core makes this compound a highly valuable precursor for the synthesis of complex, multi-functionalized molecules with potential applications in materials science and medicinal chemistry.

Strategic Intermediate in the Synthesis of Diverse Heterocyclic Scaffolds

The thiazole ring is a common motif in many biologically active compounds and approved drugs. sciencescholar.ussciencescholar.us this compound serves as a strategic intermediate for the synthesis of a diverse range of more complex heterocyclic scaffolds. The iodo-group can be readily displaced by various nucleophiles or can participate in transition metal-catalyzed reactions to introduce functionalities that can subsequently be used for the construction of fused ring systems.

For instance, the introduction of an amino or hydroxyl group at the 2-position via a Buchwald-Hartwig amination or a related reaction can be followed by an intramolecular cyclization with a suitable functional group on the side chain at the 4-position to generate fused bicyclic or polycyclic heterocyclic systems. This approach allows for the rapid assembly of novel molecular frameworks that can be screened for biological activity. The ability to selectively functionalize both the 2- and 4-positions of the thiazole ring makes this compound a powerful tool for generating libraries of diverse heterocyclic compounds for drug discovery programs.

Exploration of Novel Reaction Methodologies Utilizing the Unique Reactivity of this compound

The unique electronic properties of the 2-iodothiazole (B1589636) ring system have spurred the development of novel reaction methodologies. The electron-withdrawing nature of the thiazole ring, coupled with the polarizability of the iodine atom, activates the C-I bond towards oxidative addition to low-valent transition metal catalysts, such as palladium(0). This inherent reactivity has been exploited in the development of efficient and mild cross-coupling protocols.

Recent research has focused on expanding the scope of coupling partners and developing more sustainable and efficient catalytic systems. This includes the use of copper-free Sonogashira couplings, microwave-assisted reactions to accelerate reaction times, and the use of novel phosphine (B1218219) ligands to improve catalyst stability and reactivity. Furthermore, the reactivity of the ethyl acetate side chain in conjunction with the 2-iodo-thiazole moiety is being explored in tandem reactions, where multiple transformations are carried out in a single pot, leading to a rapid increase in molecular complexity.

Analysis of Patent Literature for Disclosed Synthetic Routes and Preparative Utility

A review of the patent literature reveals the significant utility of thiazole derivatives as key intermediates in the synthesis of a wide range of pharmaceutical compounds. google.comgoogle.com While patents specifically disclosing the synthesis and use of this compound are not always explicitly titled as such, a deeper analysis of the patent landscape for thiazole-containing drugs often reveals its implicit importance.

Many patents describe the synthesis of 2-substituted-thiazole derivatives for various therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. sciencescholar.usgoogle.com The synthetic routes disclosed in these patents often involve the use of a 2-halothiazole intermediate, with the iodo-substituted variant being particularly useful due to its higher reactivity in cross-coupling reactions. The ethyl acetate group at the 4-position is also a common feature, serving as a precursor to the carboxylic acid or amide functionalities frequently found in active pharmaceutical ingredients. The prevalence of this structural motif in the patent literature underscores the industrial importance of compounds like this compound as key building blocks in the development of new medicines.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-iodo-1,3-thiazol-4-yl)acetate?

The compound can be synthesized via cyclocondensation reactions. A typical method involves reacting a thioamide derivative (e.g., benzothioamide) with ethyl 4-bromo-3-oxobutanoate in absolute ethanol under reflux. The reaction is monitored via TLC, and the product is isolated via extraction and purified using anhydrous sodium sulfate . Modifications to the thiazole core (e.g., iodo-substitution) require halogenation steps using iodine or iodinating agents under controlled conditions.

Q. How is this compound characterized structurally?

Key characterization techniques include:

- IR spectroscopy : To identify functional groups (e.g., C=O at ~1700 cm⁻¹, C-S at ~650 cm⁻¹).

- NMR spectroscopy : and NMR confirm substitution patterns (e.g., thiazole protons at δ 6.5–7.5 ppm, ester carbonyl at δ 165–170 ppm).

- HRMS : Validates molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ for C₇H₇IN₂O₂S requires exact mass matching) .

Q. What safety precautions are critical when handling intermediates like sulfonyl chlorides during synthesis?

Intermediates such as 3-chloro-2-methylbenzenesulfonyl chloride (used in related syntheses) require strict handling due to their corrosive nature. Use fume hoods, nitrile gloves, and eye protection. Quench reactive intermediates (e.g., sulfonyl chlorides) with ice-cold water or dilute bases to prevent exothermic reactions .

Advanced Research Questions

Q. How can multi-step synthesis of thiazole-acetate derivatives be optimized for higher yields?

Optimize reaction parameters:

- Temperature control : Maintain 0–5°C during coupling reactions (e.g., amine additions) to minimize side products.

- Catalysts : Use sodium acetate or pyridine to facilitate nucleophilic substitutions.

- Purification : Recrystallize intermediates from ethanol or ethyl acetate/hexane mixtures to enhance purity .

Q. What computational tools are used to predict ADMET properties of thiazole derivatives?

In-silico ADMET profiling employs tools like SwissADME and PreADMET to predict:

- Absorption : LogP values (<5 for optimal permeability).

- Toxicity : AMES mutagenicity and hepatotoxicity risks. These models are trained on diverse experimental datasets and guide prioritization of non-toxic candidates (e.g., glucokinase activators) .

Q. How does X-ray crystallography resolve structural ambiguities in thiazole-acetate derivatives?

Use SHELXL for refinement against high-resolution diffraction data. Key steps:

- Data collection : At 293 K with Mo-Kα radiation (λ = 0.71073 Å).

- Hydrogen bonding analysis : Identify interactions (e.g., N–H···O bonds) using graph-set notation to understand packing motifs. Example: Cd(II) complexes with thiazole-acetate ligands show distorted octahedral geometries via crystallography .

Q. How are structure-activity relationships (SAR) explored for thiazole-based bioactive compounds?

- Functional group variation : Substitute the iodo group with Br, Cl, or alkyl chains to modulate electronic effects.

- Biological assays : Test derivatives for enzyme inhibition (e.g., urease) or receptor activation (e.g., glucokinase) using in vitro assays (IC₅₀ determination) and molecular docking (e.g., AutoDock Vina) .

Methodological Tables

Table 1. Key Spectral Data for this compound Derivatives

| Property | Observation | Reference |

|---|---|---|

| IR (C=O stretch) | 1700–1740 cm⁻¹ | |

| NMR (thiazole H) | δ 6.8–7.2 ppm (singlet, integration 1H) | |

| HRMS (Exact Mass) | C₇H₇IN₂O₂S: 325.92 g/mol |

Table 2. Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reflux time | 1–2 hours | Prevents decomposition |

| Solvent polarity | Ethanol (ε = 24.3) | Enhances solubility |

| Catalyst | Sodium acetate (0.01 mol) | Accelerates coupling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.